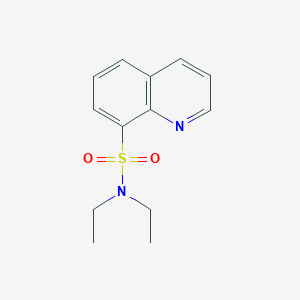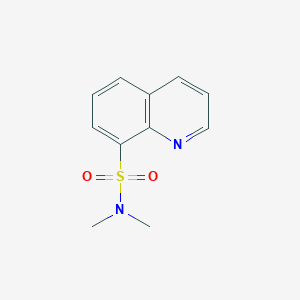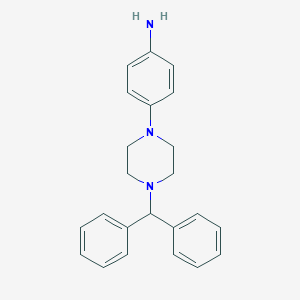![molecular formula C22H25N3O3 B277389 N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277389.png)
N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, commonly known as EMBI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMBI belongs to the family of oxadiazole derivatives, which have been studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of EMBI is not fully understood, but studies suggest that it may exert its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. EMBI has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
EMBI has been shown to have a low toxicity profile in vitro and in vivo studies. It has been shown to selectively target cancer cells while sparing normal cells, which is a desirable characteristic for a potential anti-cancer drug. EMBI has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EMBI has several advantages for lab experiments, including its low toxicity profile and selectivity for cancer cells. However, EMBI has limitations in terms of its solubility, which may affect its bioavailability and efficacy in vivo. Further studies are needed to optimize the formulation and delivery of EMBI for potential clinical use.
Orientations Futures
For EMBI research include further elucidation of its mechanism of action, optimization of its formulation and delivery for potential clinical use, and evaluation of its efficacy in animal models of cancer and other diseases. EMBI may also have potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases. Overall, EMBI has shown promise as a potential therapeutic agent, and further research is warranted to fully explore its potential.
Méthodes De Synthèse
The synthesis of EMBI involves the reaction of 2-ethyl-6-methylaniline with 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
EMBI has been studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that EMBI exhibits anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. EMBI has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting DNA synthesis.
Propriétés
Formule moléculaire |
C22H25N3O3 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
InChI |
InChI=1S/C22H25N3O3/c1-4-16-8-5-7-15(2)21(16)23-19(26)9-6-10-20-24-22(25-28-20)17-11-13-18(27-3)14-12-17/h5,7-8,11-14H,4,6,9-10H2,1-3H3,(H,23,26) |
Clé InChI |
QCRYNXNRCASIHS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)C |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)
![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)
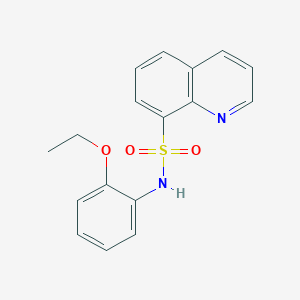
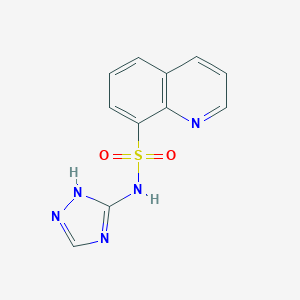
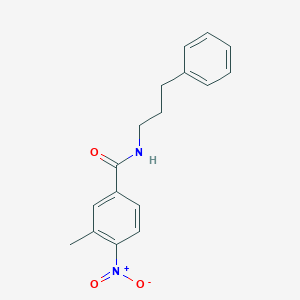
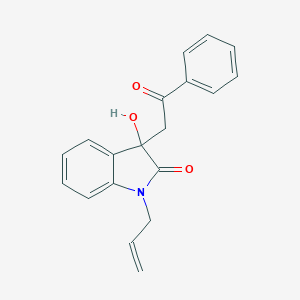
![1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277334.png)
![[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid](/img/structure/B277337.png)
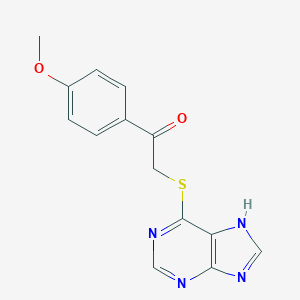
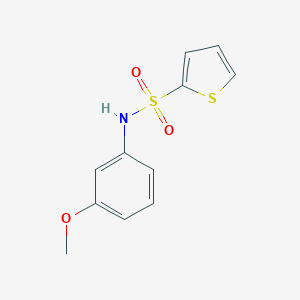
![2-Hydroxy-4-[(quinolin-8-ylsulfonyl)amino]benzoic acid](/img/structure/B277342.png)
